1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its anticancer properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic.
Carbadox: Used as a growth promoter in animal feed.
Compared to these compounds, 1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one exhibits unique properties due to the presence of the pyrrolidin-2-one moiety, which enhances its biological activity and stability .
Biological Activity
1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3S with a molecular weight of approximately 318.39 g/mol. The presence of the sulfonyl group and the pyrrolidinone moiety is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antiproliferative activities against various cancer cell lines such as HepG2 (liver), U251 (brain), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) .
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 0.45 | Tubulin polymerization inhibition |
U251 | 0.80 | G2/M cell cycle arrest |
PANC-1 | 0.70 | Induction of apoptosis |
A549 | 0.60 | Up-regulation of cleaved PARP |
A375 | 0.50 | Disruption of microtubule networks |
The most effective compound in these studies was noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis.
- Cell Cycle Arrest : It induces G2/M phase arrest, effectively halting cell division.
- Apoptosis Induction : The up-regulation of apoptotic markers such as cleaved PARP and caspase-3 indicates that it triggers programmed cell death in cancer cells .
Case Studies
A notable study involved the administration of a related compound in a xenograft model using HepG2 cells in nude mice. The compound significantly inhibited tumor growth without noticeable toxicity, suggesting a favorable therapeutic index .
Another investigation into the structure-activity relationship (SAR) revealed that modifications to the quinoxaline moiety could enhance potency and selectivity against various kinases involved in tumor progression .
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[4-[(4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H21N3O3S/c1-20-13-14-22(18-6-3-2-5-17(18)20)26(24,25)16-10-8-15(9-11-16)21-12-4-7-19(21)23/h2-3,5-6,8-11H,4,7,12-14H2,1H3 |
InChI Key |
HKMFKYDGIJGBER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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